Cyclohexyl 2-Fluorobenzyl Ketone

Description

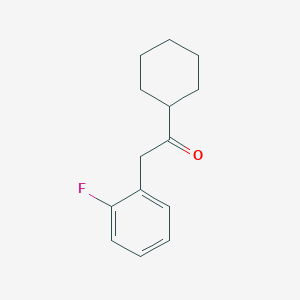

Cyclohexyl 2-fluorobenzyl ketone (CAS: 106795-65-7) is a fluorinated aromatic ketone with the molecular formula C₁₃H₁₅FO and a molar mass of 206.26 g/mol . Structurally, it consists of a cyclohexyl group attached to a ketone moiety, which is further substituted with a 2-fluorophenyl ring. This compound is of interest in pharmaceutical and organic synthesis due to the electron-withdrawing effects of the fluorine atom, which can modulate reactivity and binding interactions .

Properties

Molecular Formula |

C14H17FO |

|---|---|

Molecular Weight |

220.28 g/mol |

IUPAC Name |

1-cyclohexyl-2-(2-fluorophenyl)ethanone |

InChI |

InChI=1S/C14H17FO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |

InChI Key |

GLEJIJSYHYZMON-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)CC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopropyl 2-Fluorobenzyl Ketone

- Molecular Formula : C₁₁H₁₁FO; Molar Mass : 178.20 g/mol .

- Structural Difference : Replaces the cyclohexyl group with a cyclopropyl ring, introducing ring strain and altering steric and electronic properties.

- Applications : Serves as a key intermediate in synthesizing prasugrel , an antiplatelet drug, highlighting its pharmaceutical relevance .

Key Contrasts:

| Property | Cyclohexyl 2-Fluorobenzyl Ketone | Cyclopropyl 2-Fluorobenzyl Ketone |

|---|---|---|

| Ring System | Cyclohexyl (non-strained) | Cyclopropyl (highly strained) |

| Molar Mass | 206.26 g/mol | 178.20 g/mol |

| Pharmaceutical Role | Undisclosed | Prasugrel intermediate |

Cyclohexyl Phenyl Ketone

- Molecular Formula : C₁₃H₁₆O; Molar Mass : ~188.26 g/mol (estimated from formula).

- Structural Difference : Lacks the fluorine atom on the benzyl ring, reducing electronegativity and polarity.

- Synthesis: Produced via a one-step reaction between benzoic acid and cyclohexanecarboxylic acid using MnO as a catalyst, achieving a yield of 56.4% at 345°C .

- Reactivity : The absence of fluorine likely enhances electron density at the aromatic ring, favoring electrophilic substitutions compared to its fluorinated analog.

Key Contrasts:

| Property | This compound | Cyclohexyl Phenyl Ketone |

|---|---|---|

| Substituent | 2-Fluorophenyl | Phenyl |

| Catalyst Efficiency | Not reported | MnO (56.4% yield) |

| Polarity | Higher (due to F) | Lower |

Cyclohexyl 2-(4-Thiomethylphenyl)ethyl Ketone

- CAS : 898781-93-6.

- Applications : Marketed for medicinal purposes, though specific therapeutic roles are undisclosed .

Key Contrasts:

| Property | This compound | Cyclohexyl 2-(4-Thiomethylphenyl)ethyl Ketone |

|---|---|---|

| Functional Group | Fluorine | Thiomethyl |

| Reactivity | Electrophilic susceptibility | Sulfur-mediated interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.